molecular formula C10H13NO3 B116286 Methyl 6-amino-2-methoxy-3-methylbenzoate CAS No. 143096-36-0

Methyl 6-amino-2-methoxy-3-methylbenzoate

Cat. No. B116286
CAS RN: 143096-36-0
M. Wt: 195.21 g/mol
InChI Key: OQUQHWKISPZMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2-methoxy-3-methylbenzoate, also known as MAMBM, is a chemical compound that is widely used in scientific research. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol. MAMBM belongs to the class of benzoic acid derivatives and is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-methoxy-3-methylbenzoate is not fully understood. However, it is believed to act as a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels, which can lead to enhanced cognitive function.
Biochemical and Physiological Effects:
Methyl 6-amino-2-methoxy-3-methylbenzoate has been shown to have various biochemical and physiological effects. In animal studies, Methyl 6-amino-2-methoxy-3-methylbenzoate has been found to improve cognitive function and memory retention. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 6-amino-2-methoxy-3-methylbenzoate in lab experiments is its ease of synthesis and availability. It is also a relatively stable compound that can be stored for extended periods without significant degradation. However, one of the limitations of using Methyl 6-amino-2-methoxy-3-methylbenzoate is its potential toxicity. It is important to handle Methyl 6-amino-2-methoxy-3-methylbenzoate with caution and to follow proper safety protocols when working with this compound.

Future Directions

There are several future directions for the use of Methyl 6-amino-2-methoxy-3-methylbenzoate in scientific research. One potential direction is the development of novel pharmaceuticals that target the cholinergic system. Methyl 6-amino-2-methoxy-3-methylbenzoate could also be used as a starting material for the synthesis of new agrochemicals and materials. Additionally, further studies could be conducted to investigate the potential therapeutic benefits of Methyl 6-amino-2-methoxy-3-methylbenzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

Methyl 6-amino-2-methoxy-3-methylbenzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is followed by the reaction of 3-methylbenzoyl chloride with methoxyamine hydrochloride to form 3-methylbenzoyl methoxyamine. Finally, the reaction of 3-methylbenzoyl methoxyamine with methylamine hydrochloride yields Methyl 6-amino-2-methoxy-3-methylbenzoate.

Scientific Research Applications

Methyl 6-amino-2-methoxy-3-methylbenzoate is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Methyl 6-amino-2-methoxy-3-methylbenzoate is also used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

properties

CAS RN

143096-36-0

Product Name

Methyl 6-amino-2-methoxy-3-methylbenzoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-amino-2-methoxy-3-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-5-7(11)8(9(6)13-2)10(12)14-3/h4-5H,11H2,1-3H3

InChI Key

OQUQHWKISPZMNU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)OC

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)OC

synonyms

Benzoic acid, 6-amino-2-methoxy-3-methyl-, methyl ester (9CI)

Origin of Product

United States

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